Deltamethrinic acid

概述

描述

Deltamethrinic acid is a synthetic compound inspired by the natural compounds found in the flower head of the plant Chrysanthemum cinerariifolium. It is a key intermediate in the synthesis of deltamethrin, a highly effective insecticide with low toxicity to mammals .

准备方法

Synthetic Routes and Reaction Conditions

Deltamethrinic acid can be synthesized through various synthetic routes. One common method involves the reaction of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and crystallization to obtain the final product in a highly pure form .

化学反应分析

Formation via Hydrolysis of Deltamethrin

DMA is generated through ester hydrolysis of DLM under alkaline conditions. This reaction is pH- and temperature-dependent, with higher rates observed in basic environments (pH 8–9) and elevated temperatures (40°C) .

Reaction Mechanism

-

Basic Hydrolysis :

DLM undergoes cleavage at the ester bond, yielding DMA and 3-phenoxybenzaldehyde cyanohydrin. The latter further decomposes to 3-phenoxybenzaldehyde (3-PBA) via cyanide elimination :

Key Observations

-

DMA is the dominant product in hydrolyzed DLM solutions, with concentrations exceeding those of 3-PBA .

-

Hydrolysis rates increase by ~30% at pH 9 compared to pH 8 .

Stability and Environmental Fate

DMA exhibits moderate persistence in aqueous systems but is prone to further transformation under environmental stressors:

| Property | Value/Observation | Source |

|---|---|---|

| Aqueous solubility | Low (limited solubility in polar media) | |

| Degradation half-life | ~7–14 days (pH 8, 25°C) | |

| Mobility in soil | Non-mobile |

-

Photodegradation : DMA is susceptible to UV-induced breakdown, forming hydroxylated derivatives .

-

Microbial degradation : Soil bacteria (e.g., Serratia marcescens) metabolize DMA into non-toxic aliphatic compounds .

Nucleophilic Reactions Involving DMA

While DMA itself is relatively stable, it participates in secondary reactions under specific conditions:

Condensation with Aldehydes

In the presence of 3-PBA, DMA undergoes nucleophilic addition with DLM, forming α-3-phenoxybenzoyl-deltamethrin (PBDM) diastereomers :

Key characteristics of PBDM :

Analytical Characterization

DMA and its derivatives are identified using advanced spectroscopic methods:

NMR Data for DMA

| Proton/Carbon | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H3 | 1.92 | t | Cyclopropane proton |

| H1 | 1.89 | d | Cyclopropane proton |

| C8 | 169.8 | - | Ester carbonyl |

| C9 | 78.4 | - | Benzylic position |

Mass Spectrometry

Environmental and Toxicological Implications

科学研究应用

Agricultural Applications

Deltamethrinic acid is primarily utilized in agriculture as an effective insecticide. Its efficacy against a broad spectrum of pests makes it a valuable tool for pest management strategies.

- Insecticidal Efficacy : this compound exhibits high insecticidal activity against various agricultural pests, including aphids, beetles, and caterpillars. The compound's effectiveness is attributed to its ability to disrupt the nervous system of insects by binding to sodium channels, leading to paralysis and death.

- Chiral Isomers : Research indicates that the cis isomer of this compound shows significantly greater insecticidal activity compared to its trans counterpart. The enantiomerically pure form of deltamethrin has been shown to provide similar efficacy with reduced environmental impact, highlighting the importance of chiral selectivity in pesticide formulation .

Environmental Impact and Safety

The environmental safety profile of this compound is a critical consideration in its application.

- Reduced Toxicity : Compared to other pesticides, this compound has lower toxicity levels for non-target organisms, including mammals and beneficial insects. This characteristic makes it a preferred choice in integrated pest management (IPM) systems aimed at minimizing ecological disruption .

- Degradation Studies : Recent studies have focused on the degradation pathways of deltamethrin in various environments. Understanding these pathways is essential for assessing the long-term impact of this compound on ecosystems. For instance, research utilizing NMR spectroscopy has identified degradation products that may influence both efficacy and safety profiles .

Chemical Research Applications

This compound also serves as a significant compound in chemical research.

- Chiral Separations : The unique structure of this compound allows for its use in chiral separation studies. Cyclodextrin-based methods have been employed to achieve effective separations of its isomers, facilitating the synthesis of enantiomerically pure compounds with desired biological activities .

- Mechanistic Studies : Investigations into the mechanistic action of this compound have revealed insights into its neurotoxic potential. Studies using in vitro models have demonstrated binding affinities to sodium channels and ryanodine receptors at low concentrations, which are critical for understanding developmental neurotoxicity risks associated with pesticide exposure .

Case Study 1: Insecticide Efficacy

A study evaluating the insecticidal effectiveness of different formulations containing this compound found that formulations with higher concentrations of the cis isomer resulted in significantly lower pest populations compared to those with mixed isomers. This underscores the importance of selecting appropriate formulations for effective pest control.

Case Study 2: Environmental Safety Assessment

A comprehensive risk assessment conducted by the European Food Safety Authority (EFSA) examined the developmental neurotoxicity (DNT) potential of deltamethrin. The assessment integrated data from multiple studies, concluding that while deltamethrin poses some neurotoxic risks at high exposure levels, its application under regulated conditions minimizes these risks significantly .

Data Tables

作用机制

Deltamethrinic acid exerts its effects by targeting the nervous system of insects. It interferes with the normal function of voltage-gated sodium channels, causing paralysis and death. This mechanism is highly specific to insects, which contributes to its low toxicity in mammals .

相似化合物的比较

Similar Compounds

Compounds similar to deltamethrinic acid include other pyrethroid acids such as permethrinic acid and cypermethrinic acid. These compounds share similar structures and insecticidal properties but differ in their specific chemical configurations and activities .

Uniqueness

This compound is unique due to its high insecticidal activity and low mammalian toxicity. Its structure, inspired by natural compounds, allows it to effectively target insect nervous systems while being safe for use around humans and animals .

生物活性

Deltamethrin, a synthetic pyrethroid insecticide, is widely used in agriculture and public health for pest control. Its active metabolite, deltamethrinic acid, exhibits significant biological activity that has been the subject of various studies. This article explores the biological effects of this compound, focusing on its neurotoxic effects, oxidative stress induction, and implications for human health.

This compound primarily acts on the nervous system by modifying sodium channel activity in neurons. This leads to prolonged depolarization and increased neurotransmitter release, particularly affecting the dopaminergic system. Research indicates that exposure to deltamethrin can disrupt dopamine receptor expression and alter locomotor activity in animal models, such as zebrafish. Notably, developmental exposure to deltamethrin has been shown to cause persistent changes in dopaminergic gene expression and neurochemistry, leading to locomotor deficits .

Neurotoxic Effects

A study on zebrafish demonstrated that developmental exposure to low doses of deltamethrin resulted in significant alterations in locomotor behavior. Specifically, larval zebrafish exposed to deltamethrin exhibited increased swim activity associated with decreased expression of dopamine receptors (D1 and D2) and increased levels of homovanillic acid, a dopamine metabolite . This suggests that deltamethrin disrupts normal dopaminergic signaling pathways.

Table 1: Summary of Neurotoxic Effects of this compound

Oxidative Stress Induction

This compound is also known to induce oxidative stress in various biological systems. A study conducted on male rats revealed that short-term oral exposure to deltamethrin significantly increased lipid peroxidation markers while decreasing antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione S-transferase (GST) . The presence of Vitamin E was found to mitigate some of these adverse effects, indicating a potential protective role against oxidative damage caused by deltamethrin.

Table 2: Biochemical Alterations Induced by this compound

| Parameter | Control Group | Deltamethrin Group | Vitamin E + Deltamethrin Group |

|---|---|---|---|

| TBARS (Lipid Peroxidation) | Baseline | Significantly ↑ | ↓ |

| SOD Activity | Baseline | Significantly ↓ | ↑ |

| AST Activity | Baseline | Significantly ↑ | ↓ |

| Total Lipids | Baseline | Significantly ↑ | ↓ |

Case Studies on Human Exposure

Recent case studies have highlighted the clinical implications of deltamethrin exposure in humans. One case involved a patient who ingested deltamethrin in an attempt at self-harm, presenting with symptoms similar to organophosphate poisoning, including fasciculations and altered mental status . This case underscores the need for awareness regarding the potential toxicity of deltamethrin and its ability to mimic other toxic compounds.

Table 3: Clinical Features Observed in Deltamethrin Poisoning

| Symptom | Description |

|---|---|

| Fasciculations | Muscle twitches observed |

| Respiratory Distress | Tachypnea noted |

| Neurological Symptoms | Myoclonic seizures; altered consciousness |

| Positive Atropine Challenge | Mimics organophosphate poisoning signs |

常见问题

Basic Research Questions

Q. What are the primary degradation pathways of deltamethrinic acid in aquatic environments, and how can these pathways be experimentally validated?

- This compound (4A) is a major hydrolysis by-product of deltamethrin degradation. Its formation involves ester cleavage and β-elimination reactions, as observed in studies using amine-functionalized cellulose nanocrystals (CNC-PEI) . To validate these pathways, researchers should combine gas chromatography-mass spectrometry (GC-MS) with control experiments (e.g., untreated aqueous samples) to rule out spontaneous degradation. Monitoring fragmentation patterns (e.g., m/z = 429 for by-product 3) and cross-referencing with the NIST spectral library ensures accurate identification .

Q. How can researchers optimize the synthesis of enantiopure this compound from chrysanthemic acid precursors?

- Enantiopure this compound (1R,3R-cis-1fH) is synthesized via trans/cis isomerization of chrysanthemic acid (1R,3R-trans-1aH) at the cyclopropane ring’s stereocenters. This requires metalation at specific carbon positions (e.g., [Cd]) and contrathermodynamic epimerization to invert configurations. Key steps include replacing isopropylidene groups with dibromomethylene moieties and esterification with zinc in acetic acid . Reaction conditions (e.g., temperature, catalyst selection) must be rigorously controlled to minimize racemization.

Q. What analytical methods are recommended for detecting this compound and its by-products in environmental samples?

- GC-MS is the gold standard for identifying this compound and its degradation products (e.g., α-hydroxy-3-phenoxy-benzeneacetonitrile). Researchers should use selective ion monitoring (SIM) to track characteristic fragmentation patterns (m/z = 281 for 4B, m/z = 209 for 5B) . For non-volatile derivatives, high-performance liquid chromatography (HPLC) with cyclodextrin-based chiral selectors (e.g., permethyl monoamino β-cyclodextrin) can resolve enantiomers .

Advanced Research Questions

Q. How do stereochemical discrepancies in this compound synthesis impact its bioactivity, and what strategies resolve these inconsistencies?

- This compound’s insecticidal activity depends on the cis configuration of its cyclopropane ring. Contamination with trans isomers (e.g., from incomplete epimerization) reduces efficacy. Advanced approaches include:

- Kinetic resolution : Using chiral catalysts (e.g., palladium complexes with dppb ligands) to favor desired stereoisomers .

- Chiral chromatography : Employing cyclodextrin selectors to separate enantiomers (e.g., PMMAβCD at pH 6.5 for optimal ion-pair interactions) .

- Mechanistic studies : Analyzing radical intermediates in β-elimination reactions to refine reaction pathways .

Q. What experimental designs address contradictions in reported degradation rates of this compound across studies?

- Discrepancies arise from varying pH, temperature, and microbial activity in degradation studies. To standardize results:

- Controlled matrices : Use simulated aquatic environments (e.g., buffered solutions at pH 7–8) with CNC-PEI to mimic natural conditions .

- Longitudinal sampling : Collect time-series data to track by-product accumulation (e.g., diethyl fumarate vs. This compound ratios) .

- Cross-lab validation : Share raw GC-MS datasets and calibration standards to harmonize detection limits .

Q. How can computational modeling improve the prediction of this compound’s environmental persistence and toxicity?

- Density functional theory (DFT) calculations can predict hydrolysis and photolysis rates by analyzing bond dissociation energies (e.g., C-O ester bonds). Molecular docking studies with acetylcholinesterase or sodium channels may elucidate structure-activity relationships. Validate models with empirical data from:

- Microcosm experiments : Measure half-lives in soil/water systems .

- QSAR frameworks : Correlate substituent effects (e.g., bromine vs. chlorine) with ecotoxicological endpoints .

Q. Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

- Follow strict stoichiometric ratios (e.g., 1:1.2 for chrysanthemic acid to dibromomethylene reagents) and document:

- Reaction intermediates : Use NMR to confirm intermediates (e.g., bicyclic lactones 33f/33d) .

- Purification steps : Employ silica gel chromatography with hexane/ethyl acetate gradients to isolate pure esters .

- Stereochemical verification : Report enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How should researchers design assays to evaluate the ecological risks of this compound residues?

- Combine acute toxicity tests (e.g., LC₅₀ for Daphnia magna) with chronic exposure models (e.g., bioaccumulation in fish liver). Use isotopic labeling (e.g., ¹⁴C-deltamethrinic acid) to trace metabolite pathways. Cross-reference with regulatory thresholds (e.g., EPA guidelines) and include negative controls to distinguish baseline toxicity .

Q. Data Interpretation and Reporting

Q. What statistical approaches resolve conflicting data on this compound’s hydrolysis kinetics?

- Apply multivariate regression to isolate variables (e.g., temperature, pH). Use ANOVA to compare degradation rates across experimental setups. For non-linear kinetics (e.g., autocatalytic β-elimination), employ the Weibull model or Kolmogorov-Johnson-Mehl-Avrami equations .

Q. How can researchers enhance the rigor of chiral separation data in publications?

- Report resolution factors (Rₛ), selectivity (α), and peak asymmetry for HPLC runs. Provide raw chromatograms in supplementary materials and specify cyclodextrin derivatives (e.g., PMMAβCD vs. Alfa Dex 120) and mobile phases . Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail .

属性

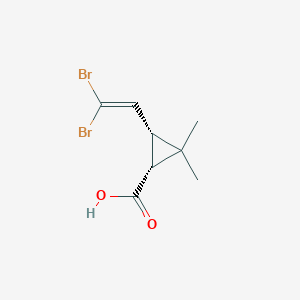

IUPAC Name |

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIQXIJPQWLFSD-NJGYIYPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873159 | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53179-78-5, 63597-73-9 | |

| Record name | Deltamethrinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R-cis)-Decamethrinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELTAMETHRINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。